Brassicasterol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Brassicasterol can be synthesized through various chemical processes. One common method involves the extraction of phytosterols from plant sources, followed by chemical modifications to obtain this compound . The extraction process typically involves the use of solvents such as hexane at elevated temperatures (e.g., 60°C) for several hours .

Industrial Production Methods: In industrial settings, this compound is often extracted from vegetable oils or industrial wastes using supercritical fluid extraction techniques . This method is preferred due to its efficiency and environmental friendliness. The extracted phytosterols are then subjected to further purification and chemical modifications to yield this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Brassicasterol durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte und reduzierte Derivate von this compound, die in verschiedenen Anwendungen weiterverwendet werden können .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Brassicasterol has shown significant anti-cancer potential in various studies:

- Prostate Cancer : Research indicates that this compound inhibits androgen receptor expression in LNCaP prostate cancer cells. It reduces cell viability and induces apoptosis, demonstrating a promising avenue for prostate cancer therapy. Specifically, this compound treatment led to a decrease in cell growth and migration, with effective concentration levels reported at 10 µM and 50 µM .

- Hepatocellular Carcinoma : A study highlighted this compound's efficacy against hepatitis B virus-associated hepatocellular carcinoma. The compound exhibited stronger anti-cancer activity compared to traditional FDA-approved treatments, suggesting its potential as an alternative therapeutic agent .

- General Anti-Cancer Mechanisms : this compound triggers apoptosis through various pathways, including increasing Fas protein expression and inducing cell cycle arrest. These mechanisms are critical for its chemopreventive effects .

Anti-Infective Properties

This compound has been identified as having dual anti-infective properties:

- Herpes Simplex Virus Type 1 : The compound demonstrated significant inhibitory effects against HSV-1, with a 50% inhibitory concentration of 1.2 µM. Notably, when combined with acyclovir, its efficacy improved markedly (IC50 of 0.7 µM) .

- Mycobacterium tuberculosis : this compound also exhibits antituberculosis activity across various strains of Mtb, with minimum inhibitory concentrations ranging from 1.9 to 2.4 µM. This positions this compound as a potential candidate for developing new anti-infective therapies .

Cardiovascular Health

This compound contributes to cardiovascular health by:

- Cholesterol Regulation : As a phytosterol, this compound aids in lowering serum cholesterol levels, which is beneficial for heart health. Its mechanism involves inhibiting the absorption of dietary cholesterol in the intestines .

- Anti-Angiotensin-Converting Enzyme Activity : The compound has been shown to inhibit human angiotensin-converting enzyme activity (12.3 µg/mL), contributing to blood pressure regulation and overall cardiovascular protection .

Liposomal Drug Delivery Systems

This compound's structural similarities to cholesterol enhance its application in drug delivery systems:

- Membrane Stabilization : Due to its superior membrane-stabilizing properties compared to cholesterol, this compound is being explored as a component in liposomal formulations for targeted drug delivery, particularly in cancer therapies .

Nutritional Applications

This compound's presence in edible oils like rapeseed oil highlights its nutritional benefits:

- Dietary Phytosterols : As part of a healthy diet, this compound may contribute to reducing cholesterol levels and improving metabolic health, making it an important component of functional foods aimed at preventing cardiovascular diseases .

Data Summary Table

Wirkmechanismus

Brassicasterol exerts its effects through various molecular targets and pathways:

Anti-Infective Properties: It inhibits vital enzymes involved in the replication of herpes simplex virus type 1 and the biosynthesis of Mycobacterium tuberculosis cell walls.

Cardiovascular Protection: this compound inhibits human angiotensin-converting enzyme, thereby regulating blood pressure.

Molecular Docking Analyses: These analyses suggest that this compound interacts with the active sites of enzymes through hydrogen bonds, alkyl hydrophobic interactions, and van der Waals interactions.

Vergleich Mit ähnlichen Verbindungen

Brassicasterol ist strukturell ähnlich anderen Phytosterolen, wie zum Beispiel:

- Cholesterin

- β-Sitosterol

- Campesterol

- Stigmasterol

- Fucosterol

- 24-Methylencholesterin

- 22-Dehydrocholesterin

Eindeutigkeit: this compound ist einzigartig, da es von bestimmten Algen und Pflanzen spezifisch synthetisiert wird, was es zu einem wertvollen Biomarker für Umweltstudien macht . Darüber hinaus unterscheidet es sich von anderen Phytosterolen durch seine doppelten antiinfektiösen Eigenschaften und kardiovaskulär schützenden Wirkungen .

Biologische Aktivität

Brassicasterol is a phytosterol that has garnered attention for its diverse biological activities, particularly in the fields of virology, microbiology, and cancer research. This article explores the significant findings related to the biological activity of this compound, highlighting its potential therapeutic applications.

Overview of this compound

This compound is a sterol predominantly found in various plant sources, including certain algae and higher plants. Structurally similar to cholesterol, it plays vital roles in cellular functions and has been studied for its health benefits, particularly in cardiovascular health and disease prevention.

Antiviral Activity Against HSV-1

Recent studies have demonstrated that this compound exhibits potent antiviral properties against herpes simplex virus type 1 (HSV-1). In vitro assays revealed:

- Inhibition Concentration : The compound showed an IC50 value of 1.2 µM against HSV-1, with a selectivity index (SI) of 41.7, indicating a strong antiviral effect with low toxicity to host cells .

- Combination Therapy : When used in conjunction with acyclovir, the IC50 decreased to 0.7 µM (SI: 71.4), suggesting that this compound can enhance the efficacy of existing antiviral treatments .

Antituberculosis Activity

This compound also demonstrates significant antitubercular activity against Mycobacterium tuberculosis (Mtb). Key findings include:

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 1.9 to 2.4 µM across various Mtb strains tested, indicating its effectiveness as an antimicrobial agent .

- Mechanism of Action : Molecular docking studies suggest that this compound inhibits enzymes critical for Mtb cell wall biosynthesis, which may contribute to its antitubercular effects .

Cardiovascular Benefits

This compound has been linked to cardiovascular health through its ability to lower serum cholesterol levels. This property is particularly relevant given the increasing prevalence of cardiovascular diseases globally. The anti-angiotensin-converting enzyme (ACE) activity was noted with a significant inhibition percentage of 91.2% at a concentration of 12.3 µg/mL .

Anti-Cancer Properties

Research has indicated that this compound can inhibit cancer cell growth and migration in prostate cancer models:

- Cell Viability : In LNCaP cells treated with this compound, cell viability dropped significantly at concentrations above 10 µM .

- Mechanisms : The compound was shown to suppress androgen receptor (AR) expression and induce apoptosis in cancer cells, suggesting potential as an anti-cancer therapeutic agent .

Summary of Biological Activities

The following table summarizes the biological activities and effects of this compound:

| Activity | Effect | IC50/MIC | Notes |

|---|---|---|---|

| Antiviral (HSV-1) | Inhibits viral replication | IC50: 1.2 µM | Enhanced by combination with acyclovir |

| Antitubercular (Mtb) | Inhibits mycobacterial growth | MIC: 1.9 - 2.4 µM | Effective against multiple strains |

| Cardiovascular | Lowers serum cholesterol | Inhibition: 91.2% | Potential for hypertension treatment |

| Anti-Cancer | Inhibits growth and migration of cancer cells | IC50: ~10 µM | Suppresses AR expression; induces apoptosis |

Eigenschaften

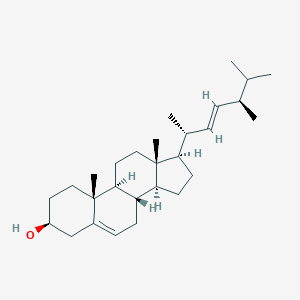

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILXMJHPFNGGTO-ZAUYPBDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197124 | |

| Record name | Brassicasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-67-9 | |

| Record name | Brassicasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassicasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brassicasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergosta-5,22(E)-dien-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRASSICASTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B0KG2XFOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 151 °C | |

| Record name | Brassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.